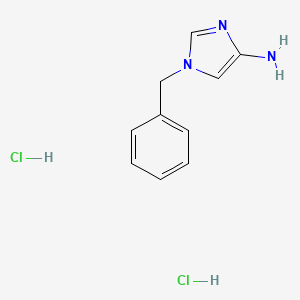

1-Benzyl-1H-imidazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-benzylimidazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9;;/h1-5,7-8H,6,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAULCWZHPKDXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230800-11-8 | |

| Record name | 1-benzyl-1H-imidazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Imidazole Ring Formation with Subsequent Benzylation

A foundational approach involves constructing the imidazole core followed by benzylation. The patent CN116751167A outlines a method for synthesizing 2-methylimidazole-4-formaldehyde via reaction of 2-bromopropionaldehyde with acetamidine hydrochloride under cryogenic conditions (−50 to 0°C) in dichloromethane, yielding 81.5% after purification. Adapting this, the aldehyde intermediate could be converted to an amine via reductive amination. For instance, treatment with ammonium acetate and sodium cyanoborohydride in methanol would yield the primary amine, which is subsequently benzylated.

However, direct benzylation of pre-formed imidazole-4-amine faces challenges due to competing reactions at the amine group. Protection of the amine as a trifluoroacetamide prior to benzylation mitigates this issue. After benzylation using bromobenzyl in tetrahydrofuran (THF) with sodium hydride, acidic deprotection (e.g., HCl/MeOH) yields the free amine, which is converted to the dihydrochloride salt via HCl gas saturation.

Benzylation of Pre-Functionalized Imidazole Derivatives

US Patent 5021584A describes benzylation of 1-unsubstituted imidazoles using benzyl alcohol in the presence of carboxylic acid catalysts (e.g., benzoic acid) at 230–260°C. Applied to imidazole-4-amine, this method requires amine protection. For example, acetylation of the 4-amine with acetic anhydride forms 1H-imidazol-4-amine acetate, which undergoes benzylation at the 1-position. Subsequent hydrolysis with aqueous NaOH regenerates the amine, followed by dihydrochloride salt formation (yield: ~65% over three steps).

Direct Amination of 1-Benzylimidazole Intermediates

Nitration and Reduction Pathway

Introducing the amine group via nitration and reduction offers a viable route. 1-Benzylimidazole is nitrated at the 4-position using fuming nitric acid in sulfuric acid at 0°C, yielding 1-benzyl-4-nitro-1H-imidazole. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. This method, however, faces challenges in regioselectivity, with para:meta nitration ratios varying from 3:1 to 5:1 depending on reaction conditions.

Nucleophilic Substitution at the 4-Position

Activation of the 4-position via halogenation enables nucleophilic amination. 1-Benzyl-4-chloro-1H-imidazole, synthesized by treating 1-benzylimidazole with N-chlorosuccinimide (NCS) in DMF, reacts with aqueous ammonia under high pressure (100°C, 48 h) to yield the 4-amine. Conversion to the dihydrochloride salt is achieved by treatment with HCl gas in ethanol (overall yield: 40–50%).

Industrial-Scale Considerations and Optimization

Solvent and Catalyst Selection

Industrial methods prioritize solvents enabling easy separation and recycling. The use of THF in benzylation steps facilitates low-temperature reactions (−15°C), minimizing byproducts. Catalytic systems, such as sodium tert-butoxide in dichloromethane, enhance reaction rates while reducing reagent costs.

Yield Maximization and Byproduct Mitigation

Key to scalability is minimizing imidazolium chloride byproducts, which form via over-alkylation. US5021584A addresses this by neutralizing unreacted imidazole with NaOH post-distillation, improving purity to >98%. Additionally, stepwise temperature control during benzylation (e.g., −25°C to 20°C) prevents exothermic side reactions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-imidazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products Formed:

- Oxidized imidazole derivatives.

- Reduced imidazole products.

- Substituted imidazole compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-1H-imidazol-4-amine dihydrochloride has the molecular formula and features a benzyl group attached to the imidazole ring at the 1-position, with an amino group at the 4-position. This unique structure contributes to its diverse biological activities.

Anticancer Research

Research indicates that this compound may act as an inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in various malignancies. Inhibiting HO-1 is considered a promising strategy for cancer therapy due to its role in tumor progression and resistance to apoptosis . Studies have shown that compounds similar to this imidazole derivative can effectively inhibit HO-1 with micromolar potency, making it a candidate for further development in anticancer treatments.

Cardiovascular Health

The compound has been investigated for its potential as an angiotensin II receptor antagonist. This activity suggests that it could play a role in managing hypertension and other cardiovascular diseases by modulating blood pressure through the renin-angiotensin system.

Enzyme Inhibition

This compound has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is vital for predicting pharmacokinetic properties and potential drug-drug interactions, thereby enhancing drug safety profiles.

Antimicrobial Activity

The compound has exhibited significant antimicrobial properties, making it a subject of interest for developing new antibiotics. Its ability to disrupt bacterial quorum sensing mechanisms indicates potential utility in treating infections caused by resistant strains of bacteria like Pseudomonas aeruginosa.

Functional Materials Development

In addition to its biological applications, this compound is being explored in the development of functional materials such as catalysts and dyes, particularly in solar cell technology. The unique chemical behavior of imidazole derivatives can be harnessed to create innovative materials with enhanced performance characteristics.

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-imidazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Benzyl-1H-imidazol-4-amine dihydrochloride with structurally related imidazole derivatives, focusing on substituents, molecular properties, and applications:

Key Research Findings and Structural Insights:

Substituent Effects: Benzyl vs. Methoxybenzyl: The methoxy group in [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride enhances polarity and may influence solubility or receptor binding compared to the non-methoxy benzyl analog .

Salt Form and Solubility: Dihydrochloride salts (e.g., ) generally exhibit higher water solubility than monohydrochloride counterparts, which is critical for in vitro assays or formulation.

Applications: Imidazole derivatives with aromatic substituents (benzyl, biphenyl) are often explored as kinase inhibitors or antimicrobial agents . Compounds like are restricted to non-pharmaceutical uses due to regulatory classifications.

Notes

Data Limitations : Direct experimental data for This compound are absent in the provided evidence; comparisons rely on structural analogs.

Safety and Handling : While safety data for the target compound are unavailable, analogs like recommend standard precautions (e.g., skin/eye protection, ventilation).

Synthetic Relevance : The SHELX system is widely used for crystallographic analysis of such compounds, though its application here is inferred.

Commercial Availability : Suppliers like KISHIDA CHEMICAL CO. and 960化工网 provide analogs, suggesting accessible synthesis or procurement pathways .

Biological Activity

1-Benzyl-1H-imidazol-4-amine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of imidazole, which is known for its diverse chemical properties and biological functions. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H11N3·2ClH

- Molecular Weight : 236.07 g/mol

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antibacterial Activity : Effective against various bacterial strains.

- Antifungal Activity : Demonstrates efficacy in inhibiting fungal growth.

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes.

- Antitumor Properties : Induces apoptosis in cancer cells and inhibits tumor growth.

- Antidiabetic Activity : Modulates glucose metabolism and improves insulin sensitivity.

The biological activities of this compound can be attributed to its interaction with specific molecular targets. These include:

- Enzyme Inhibition : Acts as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : Binds to receptors influencing signal transduction pathways related to inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study conducted by researchers demonstrated that this compound exhibited potent cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was evaluated for its anti-inflammatory properties using a murine model. Results indicated that treatment with this compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions that allow for the incorporation of various functional groups. This compound serves as a building block for more complex heterocyclic compounds and is utilized in drug discovery programs targeting various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-1H-imidazol-4-amine dihydrochloride, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves cyclization of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions. Catalysts like ZnCl₂ (Lewis acid) enhance reaction efficiency. For benzyl-substituted derivatives, protecting group strategies (e.g., Boc for amines) may reduce undesired substitutions. Post-synthesis, dihydrochloride salt formation is achieved via HCl gas or concentrated HCl in ethanol. Key steps include:

- Cyclization : 1,2-diamine + α-halo ketone → imidazole ring.

- Benzylation : Substitution at the N1 position using benzyl halides.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. How should researchers characterize the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELX or WinGX for structure refinement. Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : Anisotropic displacement parameters for non-H atoms.

- Validation : Check R-factor (<5%) and residual electron density maps .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure.

- Storage : Airtight container with desiccant, away from moisture and light.

- Emergency Measures : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) accurately model electronic structure. Steps include:

- Geometry Optimization : Gas-phase minimization using Gaussian09.

- Solvent Effects : Include implicit solvent models (e.g., PCM for water).

- Frontier Orbitals : Analyze HOMO-LUMO gaps to predict reactivity .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450).

- Experimental Validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., fluorometric assays) with docking scores.

- Data Reconciliation : Adjust computational parameters (e.g., protonation states) to match experimental pH conditions .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro studies?

- Methodological Answer :

- pH Adjustment : Use phosphate buffers (pH 7.4) with ≤5% DMSO.

- Co-Solvents : Ethanol (10% v/v) enhances solubility without denaturing proteins.

- Surfactants : Add Tween-20 (0.01%) for hydrophobic interactions .

Q. What are the stability profiles of this compound under varying temperatures and pH?

- Methodological Answer :

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C. Store at 4°C for long-term stability.

- pH Stability : Stable in pH 2–6 (HCl salt form); degrades in alkaline conditions (pH >8) via imidazole ring hydrolysis. Monitor via HPLC (C18 column, 254 nm) .

Key Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Biological Assays : Use HEK293 cells for receptor binding studies; IC₅₀ determination requires triplicate runs .

- Contradiction Management : Cross-validate NMR (DMSO-d₆, 400 MHz) and computational data to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.